molecular formula C16H9ClF2N2OS B2874251 2-(4-chlorophenyl)-N-(2,4-difluorophenyl)-1,3-thiazole-4-carboxamide CAS No. 303997-96-8

2-(4-chlorophenyl)-N-(2,4-difluorophenyl)-1,3-thiazole-4-carboxamide

Cat. No.: B2874251
CAS No.: 303997-96-8
M. Wt: 350.77
InChI Key: BNXDFBQIVYOETF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-(2,4-difluorophenyl)-1,3-thiazole-4-carboxamide (CAS: 303997-96-8) is a synthetic thiazole derivative with a molecular formula of C₁₆H₉ClF₂N₂OS and a molecular weight of 350.8 g/mol. The compound features a central thiazole ring substituted at the 4-position with a 4-chlorophenyl group and at the 2-position with a carboxamide moiety linked to a 2,4-difluorophenylamine (Fig. 1). This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological and agrochemical research.

Key physicochemical properties include:

  • Purity: ≥95% (HPLC-verified).
  • Stability: Suitable for long-term storage under standard laboratory conditions.
  • Hazard Information: No significant hazards reported under standard handling protocols .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(2,4-difluorophenyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF2N2OS/c17-10-3-1-9(2-4-10)16-21-14(8-23-16)15(22)20-13-6-5-11(18)7-12(13)19/h1-8H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXDFBQIVYOETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)C(=O)NC3=C(C=C(C=C3)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenyl)-N-(2,4-difluorophenyl)-1,3-thiazole-4-carboxamide is a member of the thiazole family, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article consolidates research findings regarding its biological activity, including data from various studies, case analyses, and relevant tables.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Molecular Formula : C14H10ClF2N3OS
  • Molecular Weight : 329.76 g/mol

This compound features a thiazole ring substituted with both chlorophenyl and difluorophenyl groups, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives. In particular, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast)TBDInduces apoptosis via caspase activation
4eHepG2 (Liver)5.36Cell cycle arrest at S and G2/M phases
4iMCF-72.32Increased Bax/Bcl-2 ratio

Note: TBD indicates that specific IC50 values for the compound need further investigation.

The mechanism through which this compound exhibits anticancer activity may involve:

  • Induction of Apoptosis : Studies indicate that compounds with similar structures promote apoptotic cell death by increasing the Bax/Bcl-2 ratio and activating caspases .
  • Cell Cycle Arrest : The compound may cause cell cycle arrest in specific phases (S and G2/M), leading to inhibited proliferation of cancer cells .

Case Studies

In vivo studies utilizing tumor-bearing mouse models have demonstrated the targeting ability of thiazole derivatives to specific cancer cells. For instance, compound 4i was shown to localize effectively in sarcoma cells during radioactive tracing experiments .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is significantly influenced by their structural components. For example:

  • Substituents on the Thiazole Ring : Variations in substituents such as halogens or alkyl groups can enhance cytotoxicity.
  • Linker Modifications : The type and length of linkers connecting aromatic rings to the thiazole core can alter pharmacokinetic properties and bioavailability.

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on Activity
Chlorine (Cl)Enhances lipophilicity
Fluorine (F)Increases metabolic stability
Ethoxy GroupImproves binding affinity

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Thiazole Carboxamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application References
2-(4-Chlorophenyl)-N-(2,4-difluorophenyl)-1,3-thiazole-4-carboxamide C₁₆H₉ClF₂N₂OS 350.8 4-Cl-C₆H₄, 2,4-F₂-C₆H₃ Research compound (discontinued)
N-(4-Fluorophenyl)-2-[(phenylsulfonyl)amino]-1,3-thiazole-4-carboxamide C₁₆H₁₂FN₃O₃S₂ 377.4 4-F-C₆H₄, sulfonamide Potential sulfonamide-based inhibitor
2-[(4-Chlorophenyl)methyl]-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide C₁₈H₁₄ClFN₂OS 372.8 4-Cl-C₆H₄-CH₂, 4-F-C₆H₄ Structural analog with enhanced lipophilicity
N-(2,4-Difluorophenyl)-2-(pyridin-4-yl)-1,3-thiazole-4-carboxamide C₁₅H₉F₂N₃OS 317.3 Pyridin-4-yl, 2,4-F₂-C₆H₃ Pyridine-thiazole hybrid for receptor targeting
2-[(4-Chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide C₁₉H₁₇ClN₂O₂S 372.9 4-Cl-C₆H₄-CH₂, 4-OCH₃-C₆H₄-CH₂ Methoxy group improves solubility

Key Findings :

Substituent Effects on Bioactivity: The 2,4-difluorophenyl group in the target compound (vs. Sulfonamide derivatives (e.g., ) exhibit distinct hydrogen-bonding capabilities compared to carboxamides, which may influence kinase inhibition profiles .

Synthetic Approaches :

  • Compounds in and were synthesized via multistep protocols with >90% yields, characterized by NMR and HPLC . In contrast, the target compound’s synthesis details remain undisclosed .

Structural Analogues in Drug Discovery: Pyridine-thiazole hybrids () demonstrate reduced molecular weight (317.3 vs. Methoxy-substituted analogs () show improved aqueous solubility, a critical factor in drug formulation .

Agrochemical Relevance :

  • Chlorophenyl and difluorophenyl groups are common in pesticidal compounds (e.g., mentions cyclanilide and propiconazole). The target compound’s halogen-rich structure aligns with this trend but lacks direct pesticidal data .

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